Antimicrobial Screening Activity Against Pseudomonas aeruginosa ATCC 27853: Low Baseline Activity Establishes a Clean Negative-Control or Scaffold-Decoration Baseline
In a standardized MIC-based antibacterial assay (CAMBH media, NBS plates, OD600 readout) at 300 µg/mL, N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide (free base) exhibited 16.73% inhibition against Pseudomonas aeruginosa ATCC 27853 [1]. This low intrinsic activity contrasts sharply with optimized piperazine-pyrimidine hybrid antibacterials from the same cyclobutanecarboxamide class, where lead compound 9g showed substantially higher potency, underscoring this compound's utility as an inactive or low-activity reference scaffold for SAR decoration campaigns [2].
| Evidence Dimension | Antibacterial growth inhibition (%) at fixed screening concentration |
|---|---|
| Target Compound Data | 16.73% inhibition at 300 µg/mL against P. aeruginosa ATCC 27853 (free base; dihydrochloride salt not directly tested in this screen) |
| Comparator Or Baseline | Pyrimidine-piperazine-cyclobutanecarboxamide hybrid 9g: substantially higher antimicrobial activity in disk diffusion and MIC assays (quantitative MIC values reported in the primary study) |
| Quantified Difference | Target compound shows only 16.73% inhibition, confirming negligible intrinsic antibacterial activity suitable for scaffold derivatization |
| Conditions | CAMBH media, NBS plates, OD(600) endpoint; MIC format; compound concentration 300 µg/mL; ChEMBL Assay CHEMBL4296187 |
Why This Matters
For procurement in antimicrobial SAR programs, a well-characterized low-activity scaffold is essential as a negative control or starting point—validated inactivity data prevents wasted resources on a compound that would otherwise be assumed bioactive based on class membership.
- [1] ChEMBL Activity ID 20199964. Antibacterial activity against Pseudomonas aeruginosa ATCC 27853; 16.73% Inhibition at 300 µg/mL. CHEMBL4569267 / CHEMBL4296187. View Source
- [2] Novel pyrimidine-piperazine hybrids as potential antimicrobial agents: in-vitro antimicrobial and in-silico studies. DOAJ, 2023. Compound 9g: N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)cyclobutanecarboxamide. View Source
